3-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzofuran-2-carboxamide
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Overview
Description
3-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzofuran-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including benzothiazole, thiophene, and benzofuran. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity against mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting they may interfere with the biochemical pathways essential for the survival and replication of this bacterium .
Result of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting they may have bactericidal or bacteriostatic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Thiophene Ring Formation: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Amidation Reaction: The carboxylic acid group on the benzofuran ring can be activated using reagents like carbodiimides (e.g., EDCI) and then coupled with the amine group on the thiophene ring to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiophene rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts for cross-coupling reactions, carbodiimides for amidation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to sulfoxides or sulfones, while reduction can yield amines from nitro groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzofuran-2-carboxamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. The benzothiazole and thiophene rings are known for their antimicrobial, antifungal, and anticancer activities. Researchers are investigating its use as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as 2-thiophenecarboxamide and 2-thiophenemethanol are structurally related and used in similar applications.
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-2-ylmethanol share the benzofuran core and are studied for their pharmacological properties.
Uniqueness
What sets 3-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzofuran-2-carboxamide apart is its combination of three distinct heterocyclic rings, each contributing unique properties to the compound. This structural complexity allows for a broader range of interactions with biological targets, potentially leading to more effective and selective therapeutic agents.
Biological Activity
The compound 3-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzofuran-2-carboxamide belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural complexity of the compound is significant, featuring multiple heterocyclic rings which contribute to its biological properties. The presence of benzo[d]thiazole and thiophene moieties is particularly noteworthy due to their established roles in various biological activities.
Pharmacological Properties
Research indicates that compounds containing thiazole and thiophene structures often exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, which are common among benzothiazole derivatives .
- Anti-inflammatory Effects : Compounds with similar structural features have been reported to possess anti-inflammatory activities, making them candidates for therapeutic applications in inflammatory diseases .
The mechanisms through which this compound exerts its effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Key Enzymes : Compounds like this may inhibit specific enzymes involved in cancer cell proliferation or inflammatory pathways.
- Interference with Cellular Signaling : By interacting with cellular receptors or signaling pathways, these compounds could modulate cellular responses.
Case Studies
Several studies highlight the biological activity of related compounds:
- Cancer Cell Studies : A study on a structurally similar compound demonstrated significant inhibition of cell growth in MCF-7 and NCI-H460 cell lines, suggesting that modifications to the benzothiazole and thiophene components can enhance anticancer properties .
- Anti-inflammatory Research : Research has indicated that compounds featuring the benzo[d]thiazole moiety can reduce inflammation markers in vitro, supporting their potential as anti-inflammatory agents .
Data Tables
The following table summarizes the biological activities observed in related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Benzo[d]thiazole & thiophene rings | Anticancer, antimicrobial, anti-inflammatory |
Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazole-4-carboxylate | Similar heterocyclic structure | Cytotoxic against cancer cell lines |
Benzothiazole derivatives | Benzo[d]thiazole structure | Anticancer activity |
Properties
IUPAC Name |
3-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O3S2/c22-19(25)18-17(11-5-1-3-7-13(11)27-18)24-20(26)15-9-10-16(28-15)21-23-12-6-2-4-8-14(12)29-21/h1-10H,(H2,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMZMLSQWXQQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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